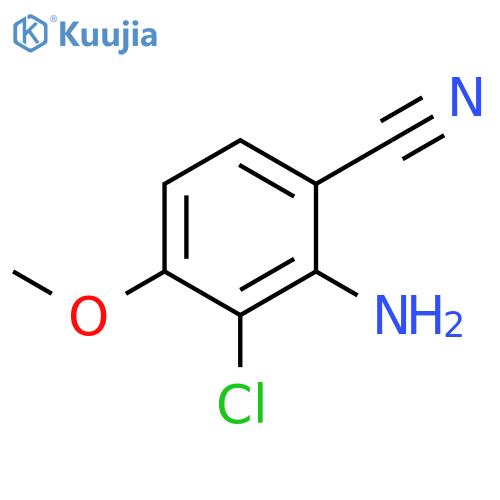

Cas no 1936404-77-1 (2-amino-3-chloro-4-methoxybenzonitrile)

2-amino-3-chloro-4-methoxybenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-AMINO-3-CHLORO-4-METHOXYBENZONITRILE

- 2-amino-3-chloro-4-methoxybenzonitrile

-

- MDL: MFCD28404662

- インチ: 1S/C8H7ClN2O/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-3H,11H2,1H3

- InChIKey: XXCZWYZDFDGFHQ-UHFFFAOYSA-N

- SMILES: C(#N)C1=CC=C(OC)C(Cl)=C1N

2-amino-3-chloro-4-methoxybenzonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB480015-250 mg |

2-Amino-3-chloro-4-methoxybenzonitrile |

1936404-77-1 | 250mg |

€378.50 | 2023-04-20 | ||

| abcr | AB480015-1g |

2-Amino-3-chloro-4-methoxybenzonitrile; . |

1936404-77-1 | 1g |

€1575.90 | 2025-02-17 | ||

| Ambeed | A729016-1g |

2-Amino-3-chloro-4-methoxybenzonitrile |

1936404-77-1 | 97% | 1g |

$474.0 | 2024-08-03 | |

| Crysdot LLC | CD12100574-1g |

2-Amino-3-chloro-4-methoxybenzonitrile |

1936404-77-1 | 97% | 1g |

$474 | 2024-07-24 | |

| abcr | AB480015-1 g |

2-Amino-3-chloro-4-methoxybenzonitrile |

1936404-77-1 | 1g |

€866.30 | 2023-04-20 | ||

| 1PlusChem | 1P00I3HB-250mg |

2-Amino-3-chloro-4-methoxybenzonitrile |

1936404-77-1 | 95% | 250mg |

$263.00 | 2024-06-17 | |

| 1PlusChem | 1P00I3HB-1g |

2-Amino-3-chloro-4-methoxybenzonitrile |

1936404-77-1 | 95% | 1g |

$624.00 | 2024-06-17 | |

| abcr | AB480015-250mg |

2-Amino-3-chloro-4-methoxybenzonitrile; . |

1936404-77-1 | 250mg |

€688.30 | 2025-02-17 |

2-amino-3-chloro-4-methoxybenzonitrile 関連文献

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

10. 3D high throughput screening and profiling of embryoid bodies in thermoformed microwell plates†‡M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

2-amino-3-chloro-4-methoxybenzonitrileに関する追加情報

2-Amino-3-Chloro-4-Methoxybenzonitrile: A Comprehensive Overview

The compound 2-amino-3-chloro-4-methoxybenzonitrile, identified by the CAS number 1936404-77-1, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a benzonitrile core with substituents at positions 2, 3, and 4, specifically an amino group (-NH₂), a chlorine atom (-Cl), and a methoxy group (-OCH₃), respectively. These functional groups contribute to the compound's reactivity, stability, and versatility in chemical reactions.

Recent studies have highlighted the importance of 2-amino-3-chloro-4-methoxybenzonitrile in drug discovery and development. The presence of multiple functional groups allows this compound to serve as a versatile building block in medicinal chemistry. For instance, the amino group can act as a nucleophile in substitution reactions, while the methoxy group can influence the molecule's solubility and bioavailability. Additionally, the chlorine atom introduces electron-withdrawing effects, which can modulate the electronic properties of the aromatic ring, making it suitable for various pharmacological applications.

In terms of synthesis, researchers have developed efficient methods to prepare 2-amino-3-chloro-4-methoxybenzonitrile. One common approach involves the nucleophilic substitution of a suitable chlorobenzonitrile derivative with an amine-containing reagent. The reaction conditions are optimized to ensure high yields and purity. Furthermore, advancements in catalytic methods and green chemistry have enabled more sustainable pathways for synthesizing this compound, aligning with current trends toward environmentally friendly chemical processes.

The application of 2-amino-3-chloro-4-methoxybenzonitrile extends beyond pharmaceuticals. It has been explored in materials science for its potential use in creating advanced materials such as polymers and coordination complexes. The molecule's ability to form hydrogen bonds due to its amino and methoxy groups makes it a promising candidate for designing self-healing materials or stimuli-responsive systems. Recent research has demonstrated its utility in constructing supramolecular assemblies, which are critical for applications in nanotechnology and sensing technologies.

In addition to its synthetic applications, 2-amino-3-chloro-4-methoxybenzonitrile has been studied for its biological activity. Preclinical studies indicate that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating chronic diseases such as neurodegenerative disorders and cardiovascular diseases. Moreover, its ability to modulate key signaling pathways involved in cancer progression has positioned it as a lead compound in anticancer drug development.

The safety profile of 2-amino-3-chloro-4-methoxybenzonitrile is another critical aspect that has been thoroughly investigated. Toxicological studies reveal that the compound demonstrates low acute toxicity when administered at therapeutic doses. However, long-term exposure studies are still underway to fully understand its potential risks and ensure safe handling practices in both industrial and laboratory settings.

In conclusion, 2-amino-3-chloro-4-methoxybenzonitrile, CAS number 1936404-77-1, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, underscores its importance in modern chemistry. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in both academic and industrial settings.

1936404-77-1 (2-amino-3-chloro-4-methoxybenzonitrile) Related Products

- 2227895-43-2((2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-amine)

- 939-53-7(N-(2-Aminoethyl)nicotinamide)

- 149505-71-5(methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate)

- 1807261-27-3(3-Bromo-4-hydroxy-2-(trifluoromethyl)aniline)

- 25716-58-9(4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine)

- 2171743-63-6(3-(cyanomethyl)(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1822589-97-8(3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester)

- 2172468-65-2(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}pentanoic acid)

- 902887-78-9(N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

- 2229307-24-6((dimethyl-1,3-oxazol-2-yl)methanethiol)